molecular formula C10H9N3O2 B1599249 4-(Cyclopropylamino)-3-nitrobenzonitrile CAS No. 710967-04-7

4-(Cyclopropylamino)-3-nitrobenzonitrile

Cat. No. B1599249
CAS RN: 710967-04-7
M. Wt: 203.2 g/mol
InChI Key: FSRZVSJCPWOIRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, nitrile, and cyclopropylamino groups would significantly influence its structure and properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be largely determined by its functional groups. The nitro group is known for its reactivity and can undergo reduction reactions. The nitrile group can participate in various reactions such as hydrolysis, reduction, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar nitro and nitrile groups could enhance its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-(Cyclopropylamino)-3-nitrobenzonitrile is involved in chemical synthesis processes, where its reactivity is exploited for creating new compounds. For instance, the cyclocondensation of trinitrobenzonitrile derivatives leads to the formation of compounds like 3-amino-4,6-dinitrobenzo[b]thiophene-2-carboxylates. The presence of amino groups adjacent to the nitro group in such compounds significantly affects their reactivity towards nucleophiles, highlighting the unique activating effect of the amino group on nucleophilic substitution reactions (Shevelev, Dalinger, & Cherkasova, 2001).

Molecular Interactions and Properties

Studies have also delved into the molecular interactions and properties of related nitrobenzonitrile derivatives. For example, research on the thermophysical behavior of nitrobenzonitriles, including their heat capacities and enthalpies of transitions, provides insights into the stability and phase behavior of these compounds across different temperatures. This knowledge is crucial for their application in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002).

Application in Radiolabeling and Imaging

In the field of nuclear medicine, derivatives of nitrobenzonitrile, such as no-carrier-added fluorine-18-labeled compounds, have been synthesized for use in imaging. These compounds, synthesized from various substrates including nitrobenzonitriles, are used in biodistribution studies in mice, demonstrating their potential in diagnostic imaging and tracing biological pathways (Shiue et al., 1986).

Advances in Heterocyclic Chemistry

Furthermore, the synthesis of heterocyclic compounds, such as isoxazoles derived from 1,3-dipolar cycloaddition reactions involving nitrobenzonitrile oxides, showcases the utility of these compounds in creating complex molecular architectures. Theoretical and experimental studies on the reactivity and regiochemistry of these reactions enhance our understanding of molecular interactions and can lead to the development of novel materials and pharmaceuticals (Dorostkar-Ahmadi, Bakavoli, Moeinpour, & Davoodnia, 2011).

Mechanism of Action

Without specific context or application, it’s difficult to discuss the mechanism of action of this compound. If it’s intended for use as a drug or a catalyst, its mechanism of action would depend on how it interacts with other molecules in its environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with it to minimize risk .

Future Directions

The future research directions for this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its safe and efficient synthesis .

properties

IUPAC Name

4-(cyclopropylamino)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-6-7-1-4-9(12-8-2-3-8)10(5-7)13(14)15/h1,4-5,8,12H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRZVSJCPWOIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40410568
Record name 4-(cyclopropylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

710967-04-7
Record name 4-(cyclopropylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40410568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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